REACTION_CXSMILES
|
[O-]S([O-])(=O)=O.[Na+].[Na+].[CH3:8][O:9][C:10](=[O:21])[C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[C:13]([N+:18]([O-])=O)[CH:12]=1>CCO>[CH3:8][O:9][C:10](=[O:21])[C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[C:13]([NH2:18])[CH:12]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
8.5 mmol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
the reaction at 70° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Add a saturated solution of NaHCO3(pH=11-12)
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over NaSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)Br)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |